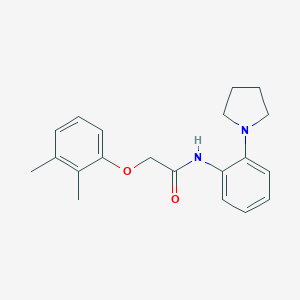![molecular formula C27H27N3O2 B243839 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)
2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide, also known as PPAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP is a piperazine derivative that has been shown to possess unique pharmacological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has also been shown to decrease the levels of inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has been found to increase the levels of BDNF, which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide is its unique pharmacological properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are numerous future directions for the research on 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide. One area of interest is the development of new drugs based on the structure of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide. Another area of interest is the investigation of the potential therapeutic applications of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide and its biochemical and physiological effects.
Méthodes De Synthèse
2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide can be synthesized through a multistep reaction process that involves the condensation of piperazine with 4-bromoacetophenone, followed by the reaction with 4-aminobenzophenone. The resulting compound can then be subjected to further reactions to produce the final product, 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide.
Applications De Recherche Scientifique
2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antidepressant effects. 2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C27H27N3O2 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
2-phenyl-N-[4-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C27H27N3O2/c31-26(21-23-9-5-2-6-10-23)28-24-12-14-25(15-13-24)29-17-19-30(20-18-29)27(32)16-11-22-7-3-1-4-8-22/h1-16H,17-21H2,(H,28,31)/b16-11+ |
Clé InChI |
XPAAWUDKVQURSL-LFIBNONCSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243757.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![4-cyano-2-fluoro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243770.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)
![2-chloro-N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243779.png)